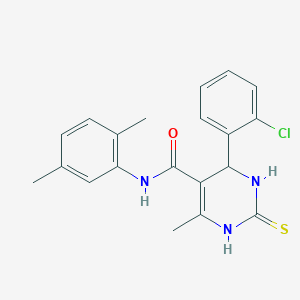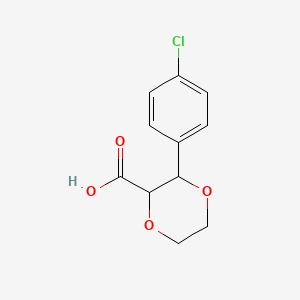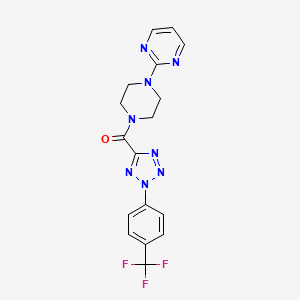
(4-(pyrimidin-2-yl)piperazin-1-yl)(2-(4-(trifluoromethyl)phenyl)-2H-tetrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains several functional groups including a pyrimidine ring, a piperazine ring, a phenyl ring, and a tetrazole ring . Pyrimidinylpiperazine is a chemical compound and piperazine derivative known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor .
Aplicaciones Científicas De Investigación
Anticonvulsant Applications
A novel anticonvulsant agent, referred to in some studies as "Epimidin," has been identified, highlighting the development and validation of a High-Performance Liquid Chromatography (HPLC) method for determining related substances in this new drug candidate. This research demonstrates its promise in addressing convulsive disorders, emphasizing the methodological advancements in drug purity assessment (Severina et al., 2021).
Pharmacokinetics and Metabolism
The disposition and pharmacokinetic behavior of dipeptidyl peptidase IV inhibitors, including compounds structurally similar to the one , have been extensively studied in rats, dogs, and humans. These studies provide insights into the absorption, metabolism, and excretion pathways, which are crucial for understanding the drug's efficacy and safety profile (Sharma et al., 2012).
Antimicrobial Activity
Research into dithiocarbamate derivatives bearing thiazole/benzothiazole rings, which share a functional moiety with the compound of interest, has demonstrated significant antimicrobial activity. This suggests potential applications in developing new antibacterial and antifungal agents, highlighting the compound's role in addressing resistant microbial strains (Yurttaş et al., 2016).
Anticancer Potential
Studies have also explored the antiproliferative effects of related compounds on various human cancer cell lines, indicating the potential of these molecules in cancer therapy. These findings suggest a promising avenue for the development of novel anticancer agents, underscoring the importance of structural moieties in therapeutic applications (Mallesha et al., 2012).
Propiedades
IUPAC Name |
(4-pyrimidin-2-ylpiperazin-1-yl)-[2-[4-(trifluoromethyl)phenyl]tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N8O/c18-17(19,20)12-2-4-13(5-3-12)28-24-14(23-25-28)15(29)26-8-10-27(11-9-26)16-21-6-1-7-22-16/h1-7H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YARAZJMPMSFVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(2-chlorophenyl)methyl]-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2652981.png)
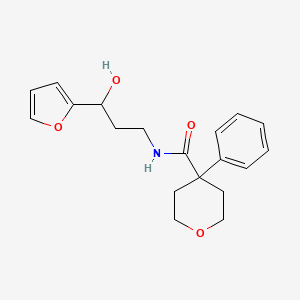
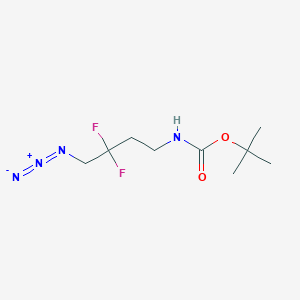
![1-(4-fluorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2652987.png)
![4-methyl-N-{3-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide](/img/structure/B2652988.png)
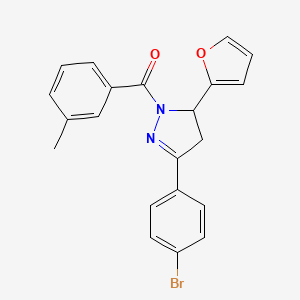
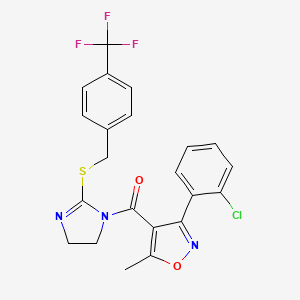
![4,5-dimethyl-6-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyrimidine](/img/structure/B2652991.png)
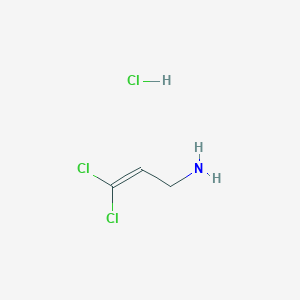

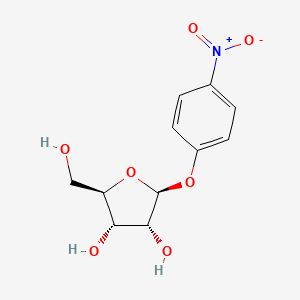
![4-benzyl-1-[1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carbonyl]piperidine](/img/structure/B2653000.png)
